molecular formula C15H24O3S B12591365 2(5H)-Thiophenone, 3-acetyl-4-hydroxy-5-methyl-5-octyl- CAS No. 646517-71-7

2(5H)-Thiophenone, 3-acetyl-4-hydroxy-5-methyl-5-octyl-

Cat. No.: B12591365
CAS No.: 646517-71-7
M. Wt: 284.4 g/mol
InChI Key: HCMZNNKXXFTNTB-UHFFFAOYSA-N
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Description

2(5H)-Thiophenone derivatives are heterocyclic compounds featuring a sulfur-containing five-membered ring with a ketone group. The target compound, 3-acetyl-4-hydroxy-5-methyl-5-octyl-2(5H)-thiophenone, is characterized by multiple substituents:

  • 4-Hydroxy: Enhances polarity and participates in tautomerism or intermolecular hydrogen bonding.
  • 5-Methyl-5-octyl: A branched alkyl chain at position 5, increasing lipophilicity and steric bulk.

For instance, the electronic structure of simpler derivatives (e.g., unsubstituted 2(5H)-thiophenone) reveals a HOMO dominated by sulfur lone pairs and a LUMO with π*(C=C) character, critical for photochemical reactivity .

Properties

CAS No.

646517-71-7

Molecular Formula

C15H24O3S

Molecular Weight

284.4 g/mol

IUPAC Name

3-acetyl-4-hydroxy-5-methyl-5-octylthiophen-2-one

InChI

InChI=1S/C15H24O3S/c1-4-5-6-7-8-9-10-15(3)13(17)12(11(2)16)14(18)19-15/h17H,4-10H2,1-3H3

InChI Key

HCMZNNKXXFTNTB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1(C(=C(C(=O)S1)C(=O)C)O)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of 2(5H)-Thiophenone Derivatives

Compound (CAS/ID) Molecular Formula Substituents Key Properties/Applications
Target Compound (Hypothetical) C₁₆H₂₄O₃S 3-acetyl, 4-hydroxy, 5-methyl, 5-octyl High lipophilicity (octyl chain); potential surfactant-like behavior; moderate photolysis
3-Hydroxy-4-methyl- (34876-35-2) C₅H₆O₂S 3-hydroxy, 4-methyl Lower molecular weight (130.16 g/mol); limited solubility in nonpolar solvents
3-Acetyl-5-(dimethylaminophenyl)methylene- (10434-37-4) C₁₅H₁₅NO₃S 3-acetyl, 4-hydroxy, 5-(4-dimethylaminophenyl)methylene Enhanced conjugation (aromatic substituent); possible fluorescence or electronic applications
5-(2,4-Dichlorobenzylidene)-3-butyryl- (10296-62-5) C₁₃H₁₁Cl₂O₃S 3-butyryl, 4-hydroxy, 5-(2,4-dichlorobenzylidene) Halogenated substituents increase molecular weight (354.20 g/mol); antimicrobial potential
3-(4-Bromo-2-nitrobenzoyl)- (118351-39-6) C₁₂H₈BrNO₅S 3-(4-bromo-2-nitrobenzoyl), 4-hydroxy, 5-methyl Strong electron-withdrawing groups (Br, NO₂); high reactivity in electrophilic substitutions

Electronic and Photochemical Properties

  • HOMO-LUMO Dynamics: The unsubstituted 2(5H)-thiophenone exhibits a HOMO localized on sulfur lone pairs (nS) and a LUMO with π*(C=C) character, enabling UV absorption in the vacuum ultraviolet range (critical for atmospheric photolysis) . Electron-withdrawing groups (e.g., acetyl, nitro) lower LUMO energy, enhancing charge-transfer transitions. For example, the nitro group in 118351-39-6 likely red-shifts absorption spectra compared to alkyl-substituted analogs . Branched alkyl chains (e.g., 5-octyl in the target compound) minimally affect electronic structure but increase hydrophobicity, reducing photolysis rates in aqueous environments .

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